molecular formula C21H34O4 B1664516 10-Gingerol CAS No. 23513-15-7

10-Gingerol

Cat. No.: B1664516
CAS No.: 23513-15-7
M. Wt: 350.5 g/mol
InChI Key: AIULWNKTYPZYAN-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Gingerol is a bioactive compound found in the rhizomes of ginger (Zingiber officinale). It belongs to the gingerol family, which are phenolic compounds responsible for the pungent taste of ginger. This compound is known for its various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .

Mechanism of Action

Target of Action

10-Gingerol, a major phenolic lipid found in the rhizomes of ginger, has been found to target several key proteins and pathways. It primarily targets the PI3K/Akt signaling pathway and ADRB2 , a protein associated with various cellular functions including proliferation, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets to bring about significant changes in cellular functions. It suppresses the proliferation, migration, invasion, and induces apoptosis through targeting the PI3K/Akt signaling pathway . It also modulates lipid rafts of cells and attenuates the key PI3K/Akt signaling components in lipid rafts .

Biochemical Pathways

This compound affects multiple biochemical pathways. It inhibits the activation of protein kinase B (Akt) and nuclear factor kappa B (NF-κB) signaling pathways , causing a decrease in proinflammatory and an increase in anti-inflammatory cytokines . It also suppresses the gene expression and production of pro-inflammatory cytokines and oxidant agents .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans. After oral dosing, this compound is absorbed and can be detected as glucuronide and sulfate conjugates . The maximum plasma concentration (Cmax) of this compound is 160.49 ng/ml at 38 minutes after administration . The elimination half-life is 336 minutes .

Result of Action

This compound exhibits a wide array of biological activities. It has been found to have anti-inflammatory, antioxidant, and anticancer effects . It can suppress cell adhesion, migration, and invasion, and induce apoptosis more effectively in certain cancer cells compared to normal cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its low bioavailability necessitates the development of new and more effective strategies for treatment with gingerols . Recent studies have addressed new drug delivery systems containing gingerols to overcome this problem .

Biochemical Analysis

Biochemical Properties

10-Gingerol interacts with various enzymes, proteins, and other biomolecules. It has been shown to have good binding affinities to receptor proteins in disease conditions such as diabetes, inflammation, obesity, and SARS-CoV-2 . It also has a role in modulating the cytokine profile and stimulating the apoptosis process .

Cellular Effects

This compound has been found to exhibit antiadipogenic effects in 3T3-L1 cells, a cell line used to study adipocyte function . It has also been shown to inhibit the proliferation and invasion of MDA-MB-231 breast cancer cells . Furthermore, this compound can induce apoptosis in cancer cells by regulating caspase activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. For instance, it has been found to inhibit the transition from G1 phase of the cell cycle to S phase, resulting in G1 arrest, which is well correlated with inhibition of cell proliferation . It also targets the PI3K/Akt signaling pathway in radio-resistant triple negative breast cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have concentration-dependent effects. At concentrations of 50 μM or above, this compound leads to concentration-dependent cell death . No cytotoxic effect was observed at lower concentrations .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown to suppress the proliferation, migration, and invasion of cancer cells, and induce apoptosis in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It undergoes extensive metabolism, with cytochrome P450 (CYP) enzymes playing a significant role in its metabolic characteristics . The primary enzymes involved in the oxidized and demethylated metabolism of this compound are CYP1A2 and CYP2C19 .

Transport and Distribution

This compound is lipid-soluble, which suggests it could be well-absorbed by passive diffusion across the intestinal epithelium . The specific transporters or binding proteins that it interacts with, as well as its effects on localization or accumulation, require further study.

Subcellular Localization

It is known that the proteins it interacts with mainly function in the nucleus

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Gingerol can be synthesized through several methods. One common approach involves the extraction of gingerol from ginger rhizomes using solvents such as ethanol or methanol. The extracted gingerol is then purified using techniques like high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, this compound is often produced through hot air drying (HAD) of ginger rhizomes at specific temperatures. This method enhances the content of gingerols, including this compound, by converting other compounds present in ginger . The optimized conditions for extraction involve temperatures around 76.9°C for approximately 3.4 hours .

Chemical Reactions Analysis

Types of Reactions: 10-Gingerol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Various catalysts and solvents are employed depending on the desired derivative.

Major Products:

Properties

IUPAC Name

(5S)-5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)tetradecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O4/c1-3-4-5-6-7-8-9-10-18(22)16-19(23)13-11-17-12-14-20(24)21(15-17)25-2/h12,14-15,18,22,24H,3-11,13,16H2,1-2H3/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIULWNKTYPZYAN-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC[C@@H](CC(=O)CCC1=CC(=C(C=C1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178079
Record name (10)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23513-15-7
Record name [10]-Gingerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23513-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (10)-Gingerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023513157
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (10)-Gingerol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)- 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-tetradecanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (10)-GINGEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND6ZLI4J0V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Gingerol
Reactant of Route 2
Reactant of Route 2
10-Gingerol
Reactant of Route 3
10-Gingerol
Reactant of Route 4
10-Gingerol
Reactant of Route 5
10-Gingerol
Reactant of Route 6
10-Gingerol
Customer
Q & A

Q1: How does 10-gingerol exert its anti-inflammatory effects?

A1: this compound exhibits anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2), an enzyme responsible for prostaglandin synthesis, which plays a crucial role in inflammation. [] Molecular docking studies suggest that this compound binds more strongly and specifically to the membrane-binding domain of COX-2 compared to COX-1, potentially preventing the binding of the natural substrate, arachidonic acid. []

Q2: What are the molecular targets of this compound in cancer cells?

A2: this compound has been shown to target various signaling pathways involved in cancer cell growth and progression, including:

  • PI3K/Akt Pathway: this compound modulates lipid rafts, attenuating PI3K/Akt signaling components, and impacting cholesterol content in radio-resistant triple-negative breast cancer (TNBC) cells. []
  • Src/STAT3 Pathway: In hepatocellular carcinoma HepG2 cells, this compound suppresses proliferation by decreasing the phosphorylation levels of Src and STAT3. []
  • Cell Cycle Regulation: this compound downregulates cell cycle regulatory proteins (cyclin-dependent kinases and cyclins) in MDA-MB-231 breast cancer cells, leading to G1 phase arrest and inhibiting proliferation. []
  • Apoptosis Induction: this compound exhibits pro-apoptotic effects in TNBC cell lines, inducing apoptosis, cell cycle arrest at the sub-G0 phase, and DNA damage. []

Q3: How does this compound affect bone health?

A3: this compound demonstrates anti-osteoclastic activity, suppressing receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis in RAW264.7 cells and zebrafish scales. [] It inhibits osteoclast markers (osteoclast-associated immunoglobulin-like receptor, dendrocyte-expressed seven transmembrane protein, matrix metallopeptidase-9) and cathepsin K activity, potentially mitigating osteoporosis. []

Q4: What is the role of this compound in hematopoiesis?

A4: Research suggests that this compound promotes hematopoiesis in zebrafish by:

  • Enhancing the expression of gata1 in erythroid cells. []
  • Increasing the expression of hematopoietic progenitor markers (cmyb and scl). []
  • Promoting hematopoietic recovery from acute hemolytic anemia. []
  • Modulating the Bmp/Smad pathway, crucial for hematopoiesis regulation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H34O4, and its molecular weight is 350.49 g/mol.

Q6: Are there any available spectroscopic data for this compound?

A6: While the provided abstracts don't detail specific spectroscopic data, various techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR), have been employed to characterize this compound. [, , ] Researchers commonly utilize these techniques to confirm the identity and purity of isolated this compound.

Q7: What is known about the absorption and metabolism of this compound in humans?

A7: Studies reveal that this compound, when administered orally:

  • Is rapidly absorbed and metabolized, primarily into glucuronide and sulfate conjugates. [, ]
  • Exhibits a short elimination half-life (< 2 hours) in plasma. []
  • Shows low concentrations of glucuronide and sulfate metabolites in colon tissues after oral administration. []
  • Doesn't accumulate in plasma or colon tissues after multiple daily doses. []

Q8: What analytical methods are used to quantify this compound?

A8: Several methods are employed for this compound quantification, including:

  • High-Performance Liquid Chromatography (HPLC): This technique, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, allows for the separation and quantification of this compound and other gingerols/shogaols in ginger extracts and biological samples. [, , , , , ]
  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, combined with densitometric analysis, offers a rapid and cost-effective method for quantifying this compound in ginger extracts, dietary supplements, and commercial products. [, ]

Q9: How is the quality of this compound assessed?

A9: Quality control measures for this compound include:

  • Standardization of Ginger Extracts: Analytical methods like HPLC are employed to ensure consistent concentrations of this compound and other bioactive compounds in ginger extracts used in research and commercial products. [, ]
  • Validation of Analytical Methods: Rigorous validation procedures are crucial to ensure the accuracy, precision, and specificity of the analytical methods used to quantify this compound. []

Q10: What are the potential applications of this compound?

A10: Research highlights the potential of this compound in various areas, including:

  • Anti-inflammatory agent: Its ability to inhibit COX-2 suggests potential applications in inflammatory conditions. []
  • Anticancer agent: In vitro and in vivo studies indicate its potential as a therapeutic agent for cancers, including TNBC and colorectal cancer. [, , ]
  • Osteoporosis management: Its anti-osteoclastic activity makes it a potential candidate for osteoporosis prevention and treatment. []
  • Hematopoiesis stimulation: Its ability to promote red blood cell production suggests potential applications in anemia. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.